FICZ

描述

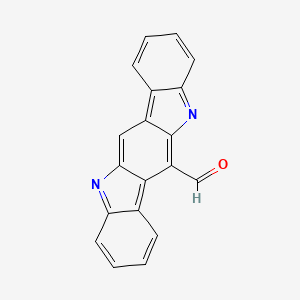

Structure

3D Structure

属性

IUPAC Name |

5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274338 | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172922-91-7, 229020-82-0 | |

| Record name | 6-Formylindolo[3,2-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formylindolo(3,2-b)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the full name of FICZ

An In-depth Technical Guide to 6-Formylindolo[3,2-b]carbazole (FICZ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formylindolo[3,2-b]carbazole, commonly known as this compound, is a tryptophan-derived endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4][5] With an exceptionally high binding affinity, this compound is a potent agonist of the AHR, a transcription factor involved in a myriad of physiological and toxicological processes.[6][7][8][9][10][11][12] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visualized.

Physicochemical Properties and Identification

This compound is a heterocyclic aromatic compound that was first identified as a photooxidation product of the amino acid tryptophan.[2][5] Its identity has been confirmed through various analytical techniques, and it is recognized as a key endogenous signaling molecule.

| Property | Value | Reference |

| Full Chemical Name | 6-Formylindolo[3,2-b]carbazole | [2] |

| Preferred IUPAC Name | 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde | [2] |

| Molecular Formula | C₁₉H₁₂N₂O | [2][3][4][12][13] |

| Molecular Weight | 284.31 g/mol | [3][4][12][13] |

| CAS Number | 172922-91-7 | [3][4][12][13][14] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in DMSO | [3][10][14] |

Core Mechanism of Action: AHR Signaling

This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). The canonical AHR signaling pathway is a well-characterized mechanism by which cells respond to a variety of small molecule ligands.

Canonical AHR Signaling Pathway

Upon entering the cell, this compound binds to the cytosolic AHR, which is part of a protein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR heterodimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[7]

One of the most well-studied target genes of the AHR is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme.[2] This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds, including this compound itself. This creates a negative feedback loop where this compound induces its own metabolism, leading to a transient activation of the AHR pathway.[2][9]

Caption: Canonical AHR signaling pathway activated by this compound.

Quantitative Data

The potency of this compound as an AHR agonist has been quantified in various experimental systems.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 70 pM | - | [8][10][11] |

| EC₅₀ (CYP1A1 induction) | 0.016 nM (at 3h) | Chicken Embryo Hepatocytes (CEH) | [8] |

| 0.80 nM (at 8h) | Chicken Embryo Hepatocytes (CEH) | [8] | |

| 11 nM (at 24h) | Chicken Embryo Hepatocytes (CEH) | [8] | |

| LC₅₀ | ~14,000 nM | Chicken Embryo Hepatocytes (CEH) | [8] |

| Ki (CYP1A1) | 15.4 µM | - | [13] |

| Ki (CYP1A2) | 3.9 µM | - | [13] |

| Ki (CYP1B1) | 13.3 µM | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research involving this compound.

In Vitro Cell Culture and Treatment

This protocol describes a general procedure for treating adherent cell lines with this compound to assess AHR activation.

Materials:

-

Adherent cells (e.g., HaCaT keratinocytes, HepG2 hepatoma cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1x10⁴ cells/well for an 8-well slide). Culture for 24-48 hours to allow for attachment and recovery.[6]

-

This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be prepared in parallel.

-

Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 3, 8, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[6][8]

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as RNA extraction for gene expression analysis (e.g., qRT-PCR for CYP1A1), protein extraction for western blotting (e.g., for AHR or CYP1A1 protein levels), or fixed for immunocytochemistry.[6][15]

In Vivo Administration in Mice

This protocol outlines a method for the intraperitoneal administration of this compound to mice to study its systemic effects.

Materials:

-

This compound

-

Corn oil (or other suitable vehicle)

-

Mice (specify strain, age, and sex)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

This compound Solution Preparation: Dissolve this compound in corn oil to the desired concentration (e.g., 10 mg/mL).[16][17] Complete dissolution may require vortexing.[16][17] It is recommended to use a freshly prepared solution.[16][17]

-

Animal Handling: Acclimatize mice to the experimental conditions. Handle animals according to approved institutional animal care and use committee (IACUC) protocols.

-

Injection: Administer the this compound solution or vehicle control (corn oil) via intraperitoneal injection. The volume should be appropriate for the size of the mouse (e.g., 200 µL for a 2 mg dose).[16]

-

Post-Treatment Monitoring and Sample Collection: Monitor the animals for any adverse effects. At specified time points post-injection (e.g., 12 hours), collect blood and/or tissues for analysis.[16][17] For instance, blood can be processed to serum to measure cytokine levels, and tissues can be harvested for gene expression or histological analysis.[7][16][17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

6-Formylindolo[3,2-b]carbazole is a pivotal endogenous signaling molecule that acts as a high-affinity agonist for the Aryl Hydrocarbon Receptor. Its transient activation of the AHR pathway, coupled with its rapid metabolic clearance, suggests a finely tuned regulatory role in various biological processes. The information and protocols provided in this guide are intended to facilitate further research into the multifaceted functions of this compound in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. This compound | CAS 172922-91-7 | Ah receptor ligand | StressMarq Biosciences Inc. [stressmarq.com]

- 5. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (this compound) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. This compound | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. scbt.com [scbt.com]

- 13. caymanchem.com [caymanchem.com]

- 14. tribioscience.com [tribioscience.com]

- 15. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Exposure and Viral Infection in Mice [bio-protocol.org]

- 17. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Ligand FICZ: A Technical Guide to its Mechanism of Action on the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-formylindolo[3,2-b]carbazole (FICZ) is a tryptophan-derived endogenous ligand for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor critical in regulating cellular responses to environmental stimuli and endogenous signals.[1][2] this compound exhibits a remarkably high affinity for the AHR, surpassing that of many xenobiotic ligands, including the archetypal agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[3][4] Its role in physiological processes such as immune homeostasis, cell differentiation, and the maintenance of epithelial barrier integrity has positioned this compound and the AHR signaling pathway as a significant area of research and a potential target for therapeutic intervention.[3][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound on the AHR, detailing the molecular interactions, downstream signaling events, and metabolic regulation. It also provides key experimental protocols for studying this interaction.

This compound and AHR Interaction: Quantitative Parameters

This compound binds to the AHR with high affinity, initiating a cascade of transcriptional events. The binding affinity and the subsequent cellular response can be quantified by various parameters, as summarized below.

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| Binding Affinity (Kd) | 70 pM | Not specified | High-affinity binding | [1][6][7] |

| EC50 for EROD activity | 0.016 nM | Chicken Embryo Hepatocytes (CEH) | Measured at 3 hours | [6] |

| 0.80 nM | Chicken Embryo Hepatocytes (CEH) | Measured at 8 hours | [6] | |

| 11 nM | Chicken Embryo Hepatocytes (CEH) | Measured at 24 hours | [6] | |

| EC50 for CYP1A1 induction | 2.04 nM | HepG2 | Measured at 24 hours | [6] |

| CYP1A1 mRNA induction | 100 pM | HaCaT and human peripheral blood cells | Significant increase in mRNA levels | [8] |

| Systemic AHR activation | 5 pM | HaCaT | Significant enhancement of CYP1A1 mRNA within 2 hours | [9] |

Mechanism of Action: The Canonical AHR Signaling Pathway

The activation of the AHR by this compound follows a well-established canonical pathway, leading to the transcriptional regulation of target genes.

-

Ligand Binding: In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[10] The binding of this compound to the ligand-binding domain of the AHR triggers a conformational change in the receptor.[11]

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.[11]

-

Heterodimerization: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[10][11]

-

DNA Binding and Gene Transcription: The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the promoter regions of target genes.[10][11] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 family 1 subfamily A member 1 (CYP1A1).[12]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 6-Formylindolo[3,2-b]carbazole (FICZ) in the Immune System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-formylindolo[3,2-b]carbazole (FICZ) is an endogenous tryptophan derivative that has emerged as a potent, high-affinity agonist for the Aryl Hydrocarbon Receptor (AHR).[1][2] Initially identified as a photoproduct of tryptophan, this compound is now recognized as a key physiological modulator of the immune system, playing a critical role in maintaining immune homeostasis at barrier tissues and influencing the differentiation and function of various immune cell populations.[3][4] Its rapid metabolism by cytochrome P450 1A1 (CYP1A1), an enzyme induced by AHR activation, creates a dynamic feedback loop that finely tunes immune responses.[4][5] This technical guide provides an in-depth overview of the physiological role of this compound in the immune system, focusing on its signaling pathways, effects on immune cells, and the experimental methodologies used for its study.

Core Signaling Pathway: The AHR-CYP1A1 Axis

The primary mechanism through which this compound exerts its effects on the immune system is by activating the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6] Upon binding to this compound, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6] A key target gene is CYP1A1, which encodes the enzyme responsible for the rapid metabolic clearance of this compound, thus forming a negative feedback loop that regulates the duration of AHR signaling.[4][5]

Dose-Dependent Effects on T Cell Differentiation

A critical aspect of this compound's immunomodulatory role is its dose-dependent effect on the differentiation of CD4+ T helper (Th) cells. The concentration and duration of AHR activation by this compound determine the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).

-

Low-Dose this compound and Th17 Differentiation: Transient activation of AHR with low doses of this compound has been shown to promote the differentiation of Th17 cells.[7][8] This effect is associated with increased production of the hallmark Th17 cytokine, Interleukin-17 (IL-17), and has been observed to exacerbate autoimmune disease models.[6][7]

-

High-Dose this compound and Treg Differentiation: In contrast, sustained AHR activation with high doses of this compound promotes the generation of immunosuppressive Treg cells.[3][4] This can lead to the suppression of inflammatory responses and amelioration of autoimmune conditions.[3][9]

Quantitative Data on this compound's Effect on T Cell Cytokine Production

| Cell Type | This compound Concentration | Cytokine Measured | Fold Change/Effect | Reference |

| Mouse Splenocytes | 50 µg/kg (in vivo, low dose) | IL-17 | Significant increase | [1] |

| Mouse Splenocytes | 10 mg/kg (in vivo, high dose) | IL-17 | No significant change or suppression | [1] |

| Human CD4+ T cells | 100 nM | IFN-γ | Inhibition | [10] |

| Human CD4+ T cells | 100 nM | IL-17 | Inhibition | [10] |

| Human CD4+ T cells | 100 nM | IL-22 | Induction | [10] |

Impact on Dendritic Cells

Dendritic cells (DCs), as potent antigen-presenting cells, are crucial for initiating adaptive immune responses. This compound has been shown to modulate the function of DCs, generally promoting a more tolerogenic phenotype.

Activation of AHR in human monocyte-derived DCs by this compound leads to:

-

Downregulation of co-stimulatory molecules such as CD80 and CD86.[11]

-

Decreased production of pro-inflammatory cytokines like IL-6 and TNF-α.[12]

-

Increased production of the anti-inflammatory cytokine IL-10.[11]

-

Induction of the enzyme indoleamine 2,3-dioxygenase (IDO), which is associated with immune tolerance.[12]

This compound-treated DCs are less effective at priming pro-inflammatory Th1 and Th17 responses and can induce the differentiation of naïve T cells into Treg-like cells.[11][12]

Quantitative Data on this compound's Effect on Dendritic Cell Phenotype and Function

| Cell Type | This compound Concentration | Parameter Measured | Effect | Reference |

| Human monocyte-derived DCs | 100 nM | CD80 expression | Downregulation | [11] |

| Human monocyte-derived DCs | 100 nM | CD86 expression | Downregulation | [11] |

| Human monocyte-derived DCs | Not specified | IL-6 production | Decreased | [12] |

| Human monocyte-derived DCs | Not specified | TNF-α production | Decreased | [12] |

| Human monocyte-derived DCs | 100 nM | IL-10 production | Increased | [11] |

Experimental Protocols

In Vitro T Helper 17 (Th17) Cell Differentiation

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's effect.

Detailed Steps:

-

Isolation of Naïve CD4+ T Cells:

-

Harvest spleens and lymph nodes from mice.

-

Prepare a single-cell suspension.

-

Isolate naïve CD4+ T cells using a negative selection magnetic bead kit.

-

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

-

Seed 1-2 x 10^5 naïve CD4+ T cells per well.

-

Add Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 1 ng/mL), and neutralizing antibodies against IFN-γ and IL-4 (e.g., 10 µg/mL each).

-

Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 100 nM). Add an equivalent volume of DMSO to control wells.

-

Incubate for 3-5 days at 37°C and 5% CO2.

-

-

Analysis:

-

Flow Cytometry: Restimulate cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 4-6 hours, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 2-4 hours. Perform intracellular staining for IL-17A and analyze by flow cytometry.

-

ELISA: Collect culture supernatants and measure IL-17A concentration using a commercial ELISA kit.

-

qPCR: Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR for Rorc (encoding RORγt) and Il17a gene expression, normalized to a housekeeping gene.

-

In Vivo Mouse Model of Autoimmune Disease (Experimental Autoimmune Encephalomyelitis - EAE)

This protocol outlines the induction of EAE in mice and the administration of this compound to assess its therapeutic potential.

Detailed Steps:

-

EAE Induction:

-

Emulsify MOG35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer Pertussis toxin intraperitoneally on days 0 and 2.

-

-

This compound Treatment:

-

Prepare this compound solution in a suitable vehicle (e.g., corn oil).

-

Administer this compound or vehicle to mice via intraperitoneal injection or oral gavage.

-

Begin treatment at a specified time point relative to immunization (e.g., starting on day 0 or at the onset of clinical signs).

-

-

Monitoring and Analysis:

-

Monitor mice daily for clinical signs of EAE and score disease severity.

-

At the end of the experiment, harvest spleens, lymph nodes, and central nervous system tissue.

-

Analyze immune cell populations (e.g., Th1, Th17, Tregs) in these tissues by flow cytometry.

-

Measure cytokine levels in serum or from restimulated splenocytes by ELISA.

-

Perform histological analysis of the spinal cord to assess inflammation and demyelination.

-

Conclusion

This compound is a pivotal endogenous AHR ligand that plays a multifaceted role in the regulation of the immune system. Its dose-dependent ability to steer T cell differentiation towards either a pro-inflammatory or an anti-inflammatory phenotype, coupled with its capacity to induce a tolerogenic state in dendritic cells, highlights its potential as a therapeutic target for a range of immune-mediated diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate immunomodulatory functions of this compound and explore its therapeutic applications. A thorough understanding of the this compound-AHR signaling axis is crucial for the development of novel strategies to manipulate immune responses in a targeted and beneficial manner.

References

- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-Wide ChIPseq Analysis of AhR, COUP-TF, and HNF4 Enrichment in TCDD-Treated Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daytime Restricted Feeding Modifies the Temporal Expression of CYP1A1 and Attenuated Damage Induced by Benzo[a]pyrene in Rat Liver When Administered before CYP1A1 Acrophase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the 6-Formylindolo[3,2-b]carbazole (FICZ) Signaling Pathway in Different Cell Types

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylindolo[3,2-b]carbazole (FICZ) is a naturally occurring photoproduct of the amino acid tryptophan[1]. It is recognized as a potent, high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor belonging to the Per-Arnt-Sim (PAS) family[1][2][3]. This compound binds to the AHR with a dissociation constant (Kd) of approximately 70 pM, making it one of the most powerful known AHR activators[4][5]. Initially identified as a product of tryptophan's exposure to UV light, this compound can also be generated through light-independent enzymatic pathways and by microorganisms, suggesting its ubiquitous presence and physiological relevance[5][6][7].

The this compound-AHR signaling axis plays a critical role in a multitude of cellular processes, including immune modulation, cell growth and differentiation, and tissue homeostasis[8][9]. Unlike exogenous ligands like the environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which cause sustained AHR activation, this compound induces a transient response due to a rapid metabolic feedback loop[7][8]. This dynamic regulation allows this compound to function as a key signaling molecule, where its concentration and the cellular context dictate diverse, and sometimes opposing, biological outcomes. This guide provides an in-depth technical overview of the core this compound signaling pathway, its cell-type-specific functions, quantitative data, and key experimental protocols for its study.

The Core this compound-AHR Signaling Pathway

The canonical this compound signaling pathway is initiated by the binding of this compound to the cytosolic AHR protein complex. In its inactive state, the AHR is retained in the cytoplasm by a chaperone complex that includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.

Pathway Steps:

-

Ligand Binding: this compound, a lipophilic molecule, diffuses across the cell membrane and binds to the AHR's PAS-B domain.

-

Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AHR, exposing a nuclear localization signal. This triggers the dissociation of the chaperone proteins and the translocation of the AHR into the nucleus[10].

-

Heterodimerization: Inside the nucleus, the activated AHR heterodimerizes with the AHR Nuclear Translocator (ARNT), another bHLH-PAS family protein[10][11].

-

DNA Binding & Transcriptional Activation: The AHR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs), also called Xenobiotic Response Elements (XREs). The core AHRE sequence is 5'-GCGTG-3'[12][13]. This binding event recruits co-activator proteins, leading to the transcriptional activation of a battery of target genes[12].

Key transcriptional targets include genes encoding phase I and phase II drug-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, CYP1B1, and the AHR Repressor (AHRR)[10][12].

Caption: Canonical this compound-AHR signaling pathway.

The this compound/AHR/CYP1A1 Negative Feedback Loop

A defining characteristic of this compound signaling is its transient nature, governed by a potent negative feedback loop. This compound is not only a high-affinity AHR ligand but also an ideal substrate for the CYP1A1 enzyme, which it robustly induces[2][7]. The catalytic efficiency (kcat/Km) of human CYP1A1 for this compound metabolism is exceptionally high, approaching the diffusion limit[7].

This relationship creates a self-regulating cycle:

-

This compound activates the AHR, leading to increased transcription of the CYP1A1 gene.

-

Elevated CYP1A1 enzyme levels lead to the rapid metabolic clearance of this compound.

-

As this compound levels decrease, AHR activation ceases, and the signal is terminated.

This feedback mechanism is crucial for maintaining cellular homeostasis and explains the different biological outcomes observed with transient (this compound) versus sustained (TCDD) AHR activation[7][8]. Inhibition of CYP1A1 activity prevents this compound degradation, leading to its accumulation and a more sustained, potent AHR response[4][14][15].

Caption: The this compound/AHR/CYP1A1 negative feedback loop.

This compound Signaling in Different Cell Types

The functional consequences of this compound-AHR signaling are highly dependent on cell type, this compound concentration, and the local microenvironment.

Immune Cells

This compound is a critical modulator of the immune system, exhibiting a dual role that is largely dose-dependent[5][9].

-

Low Concentrations (Pro-inflammatory): At low, physiological levels, this compound promotes inflammatory responses that can aid in pathogen resistance and anti-tumor functions. It can drive the differentiation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines[5][9].

-

High Concentrations (Anti-inflammatory/Immunosuppressive): At higher concentrations, this compound behaves more like TCDD, inducing an immunosuppressive phenotype[8][9]. It can promote the development of regulatory T cells (Tregs) and anti-inflammatory macrophages[5]. In murine models of autoimmune hepatitis, this compound treatment attenuated liver injury by limiting T-cell activation and the infiltration of pro-inflammatory Kupffer cells[16].

-

Gut Homeostasis: In the gut, this compound produced by microbiota is crucial for maintaining intestinal homeostasis. It potently stimulates group 3 innate lymphoid cells (ILC3s) to produce Interleukin-22 (IL-22)[9][17]. IL-22 strengthens the epithelial barrier by inducing the production of mucus and antimicrobial peptides[17].

Cancer Cells

The effect of this compound on cancer cells is complex and often bimodal, depending on the concentration and cell line.

-

Cell Proliferation: In human hepatoma (HepG2) cells, this compound displays a hormetic effect: it stimulates cell proliferation at low concentrations (e.g., 0.01 nM) but inhibits growth and promotes apoptosis at high concentrations (e.g., 1 µM)[4][18][19]. This inhibition of proliferation at higher doses has also been observed in orbital fibroblasts from patients with Thyroid Eye Disease[20].

-

Cell Differentiation: In HL-60 myeloblastic leukemia cells, this compound enhances retinoic acid (RA)-induced differentiation, suggesting a potential role in differentiation-induction therapy[21].

-

Gene Regulation: In MCF-7 breast cancer cells, this compound has been shown to upregulate the expression of several tumor-suppressing microRNAs, including miR-22, miR-515-5p, and miR-124-3p[22].

Neuronal Cells

Emerging evidence highlights a significant role for this compound-AHR signaling in the central nervous system.

-

Neurogenesis: In adult hippocampal neurons, this compound promotes neurogenesis by elevating the expression of proneural transcription factors (ASCL1, Ngn2) and markers of immature (DCX) and mature (NeuN) neurons[23][24].

-

Learning and Memory: Studies in mice have demonstrated that this compound treatment can improve hippocampal-dependent learning and memory[23][25]. This effect may be mediated by a cross-talk between the AHR and Wnt/β-catenin signaling pathways[23][24][25].

Epithelial Cells (Keratinocytes)

In the skin, this compound acts as a key signaling molecule linking light exposure to biological responses.

-

Skin Barrier Function: In human keratinocytes (HaCaT cells and NHEKs), this compound upregulates the expression of filaggrin, a protein essential for skin barrier integrity, in an AHR-dependent manner[15].

-

Photosensitization and Oxidative Stress: Beyond its role as an AHR ligand, this compound acts as a potent UVA photosensitizer. In the presence of UVA radiation, nanomolar concentrations of this compound can induce significant oxidative stress, leading to oxidative DNA damage and keratinocyte cell death[26].

-

Inflammation: this compound can induce the expression of pro-inflammatory cytokines like IL-1A, IL-1B, and IL-6 in keratinocytes, a process dependent on both AHR activation and the generation of reactive oxygen species (ROS)[27].

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound signaling pathway.

Table 1: Binding Affinity and Enzyme Kinetics

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| This compound Kd for AHR | ~70 pM | In vitro | [4] |

| CYP1A1 kcat/Km for this compound | 8.1 x 107 M-1s-1 | Human recombinant |[7] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Type | Effect | Concentration | Reference |

|---|---|---|---|

| HepG2 (Human Hepatoma) | Stimulates cell growth | 0.01 nM | [18][19] |

| Inhibits cell growth | 100 - 1000 nM | [18][19] | |

| CEH (Chicken Embryo Hepatocytes) | EROD Activity EC50 (3 h) | 0.016 nM | [4] |

| EROD Activity EC50 (24 h) | 11 nM | [4] | |

| HL-60 (Human Leukemia) | Enhances RA-induced differentiation | 100 nM | [21] |

| HaCaT (Human Keratinocytes) | Induces ROS production | 1 - 1000 nM | [27] |

| Upregulates Filaggrin | 1 - 100 nM | [15] |

| Mouse Th17 Cells | Induces IL-22 mRNA expression | 10 pM |[17] |

Table 3: AHR/ARNT Genome-Wide Binding Data (TCDD-induced in MCF-7 cells)

| Parameter | Number of Regions | Notes | Reference |

|---|---|---|---|

| AHR-bound regions | 2,594 | TCDD-treated MCF-7 cells | [11][13] |

| ARNT-bound regions | 1,352 | TCDD-treated MCF-7 cells | [11][13] |

| AHR/ARNT co-bound regions | 882 | TCDD-treated MCF-7 cells | [11][13] |

| Co-bound regions with AHRE | ~60% | Containing at least one 5'-GCGTG-3' core |[11][13] |

Key Experimental Protocols

This section details methodologies commonly used to investigate the this compound signaling pathway.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for AHR Binding

ChIP-Seq is used to identify the genome-wide binding sites of AHR/ARNT following ligand activation.

Detailed Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat cells with an AHR agonist (e.g., 10 nM TCDD or this compound) for a specific duration (e.g., 45 minutes) to capture initial binding events[11][12].

-

Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in shearing buffer and sonicate the chromatin to produce DNA fragments of 200-600 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to AHR or ARNT. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Perform high-throughput sequencing on a platform like Illumina.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify statistically significant regions of antibody enrichment (AHR binding sites). Perform motif analysis on the identified peaks to search for AHRE sequences[11][12][13].

Caption: General experimental workflow for ChIP-Seq.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

qRT-PCR is used to quantify the change in mRNA levels of AHR target genes like CYP1A1 following this compound treatment.

Detailed Methodology:

-

Cell Treatment: Plate cells (e.g., HaCaT, HepG2) and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined time period (e.g., 3-6 hours)[27].

-

RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR: Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Run the reaction in a real-time PCR cycler. Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing treated samples to the vehicle control.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding and Treatment: Seed cells (e.g., HepG2) in a 96-well plate at a specific density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for a desired period (e.g., 24, 48, or 72 hours)[18][19].

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of treated wells to control wells to determine the effect of this compound on cell proliferation/viability.

CYP1A1 Activity (EROD) Assay

The ethoxyresorufin-O-deethylase (EROD) assay measures the enzymatic activity of CYP1A1.

Detailed Methodology:

-

Cell Treatment: Treat cultured cells (e.g., hepatocytes) with this compound to induce CYP1A1 expression[2].

-

Cell Lysate Preparation: Prepare cell lysates or microsomal fractions from the treated cells.

-

Enzymatic Reaction: In a microplate, combine the cell lysate/microsomes with a reaction buffer containing NADPH and the substrate 7-ethoxyresorufin (B15458).

-

Fluorescence Measurement: The CYP1A1 enzyme metabolizes non-fluorescent 7-ethoxyresorufin into the highly fluorescent product resorufin (B1680543). Measure the increase in fluorescence over time using a fluorometric plate reader.

-

Quantification: Calculate the rate of resorufin formation and normalize it to the total protein concentration in the lysate to determine the specific EROD activity. Compare the activity in this compound-treated cells to control cells.

References

- 1. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Formylindolo[3,2- b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]

- 10. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution genome-wide mapping of AHR and ARNT binding sites by ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. 6-Formylindolo[3,2-b]carbazole, a potent ligand for the aryl hydrocarbon receptor, attenuates concanavalin-induced hepatitis by limiting T-cell activation and infiltration of proinflammatory CD11b+ Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Aryl Hydrocarbon Receptor and Its Ligands Inhibit Myofibroblast Formation and Activation: Implications for Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 6-Formylindolo(3,2-b)Carbazole (this compound) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells | PLOS One [journals.plos.org]

- 22. 6-Formylindolo[3,2-b]carbazole (this compound) Enhances The Expression of Tumor Suppressor miRNAs, miR-22, miR-515-5p, and miR-124-3p in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An Endogenous Ligand of Aryl Hydrocarbon Receptor 6-Formylindolo[3,2-b]Carbazole (this compound) Is a Signaling Molecule in Neurogenesis of Adult Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An Endogenous Ligand of Aryl Hydrocarbon Receptor 6-Formylindolo[3,2-b]Carbazole (this compound) Is a Signaling Molecule in Neurogenesis of Adult Hippocampal Neurons - ProQuest [proquest.com]

- 26. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tryptophan Photoproduct this compound Upregulates IL1A, IL1B, and IL6 Expression via Oxidative Stress in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Ligand FICZ: A Technical Guide to its Discovery and Role as an Aryl Hydrocarbon Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-formylindolo[3,2-b]carbazole (FICZ) has emerged as a pivotal endogenous ligand of the Aryl Hydrocarbon Receptor (AhR), a transcription factor critically involved in cellular metabolism, immune responses, and tumorigenesis. Initially identified as a photoproduct of tryptophan, this compound is now understood to be generated through both light-dependent and independent enzymatic pathways, including those involving the gut microbiota. Its high binding affinity for the AhR, comparable to the potent xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and its rapid metabolic clearance via a negative feedback loop involving cytochrome P450 1A1 (CYP1A1), underscore its significance as a transient but potent signaling molecule. This technical guide provides an in-depth overview of the discovery and history of this compound, its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its study.

Discovery and History

The journey to understanding this compound as a key player in AhR signaling has been a multi-decade endeavor, evolving from initial observations of tryptophan's effects on AhR activity to the precise identification and characterization of this potent endogenous ligand.

Early Observations (1980s): Research in the 1980s first hinted at the existence of endogenous AhR ligands. It was observed that photo-oxidized derivatives of the amino acid tryptophan could bind with very high affinity to the AhR[1]. This finding laid the groundwork for the hypothesis that naturally occurring molecules could activate this receptor, which was at the time primarily known for mediating the toxic effects of environmental pollutants like TCDD.

Identification of this compound (1995): The specific chemical structure of one of these potent tryptophan photoproducts was elucidated in 1995 as 6-formylindolo[3,2-b]carbazole (this compound)[2][3]. This identification was a landmark moment, providing a tangible molecular entity for the previously hypothetical endogenous AhR ligand.

Confirmation as an Endogenous Ligand: Subsequent research focused on confirming the physiological relevance of this compound. Studies demonstrated its formation in cell culture medium exposed to normal laboratory light, highlighting the importance of tryptophan as a precursor[2]. Further investigations revealed that this compound is not just a laboratory artifact but is also formed in vivo. Its metabolites have been detected in human urine, providing strong evidence for its endogenous production[4].

Elucidation of Formation Pathways: The understanding of this compound biosynthesis has expanded significantly over time. While initially discovered as a product of UV-dependent photo-oxidation of tryptophan, it is now known that this compound can also be generated through light-independent enzymatic pathways[1][4]. A key precursor in these pathways is indole-3-acetaldehyde, a metabolite of tryptophan[1][3]. Furthermore, the gut microbiota has been identified as a significant contributor to the production of AhR ligands from dietary tryptophan, including precursors to this compound[3][5].

Quantitative Data on this compound-AhR Interaction

The potency of this compound as an AhR ligand is defined by its high binding affinity and its ability to induce downstream gene expression at low concentrations.

| Parameter | Value | Species/Cell Line | Assay | Reference |

| Binding Affinity (Kd) | ~0.07 nM | Rat (hepatic cytosol) | Competitive Radioligand Binding Assay | [3] |

| 70 pM | Not Specified | Not Specified | [6] | |

| EC50 for CYP1A1 Induction | 0.016 nM (3h) | Chicken Embryo Hepatocytes (CEH) | EROD Assay | [6] |

| 0.80 nM (8h) | Chicken Embryo Hepatocytes (CEH) | EROD Assay | [6] | |

| 11 nM (24h) | Chicken Embryo Hepatocytes (CEH) | EROD Assay | [6] | |

| 2.04 nM | Human HepG2 cells | EROD Assay | ||

| Potency Comparison | Higher binding affinity than TCDD in some contexts. | Not Specified | Not Specified | [7] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with the AhR initiates a cascade of molecular events that ultimately modulate gene expression. A key feature of this pathway is a rapid negative feedback loop mediated by the induction of CYP1A1, which metabolizes this compound.

This compound-AhR Signaling Pathway

Caption: this compound-AhR Signaling Pathway.

Experimental Workflow for this compound Identification and Characterization

Caption: Experimental Workflow for this compound Identification.

Detailed Experimental Protocols

AhR Competitive Binding Assay

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the AhR in a cytosolic preparation.

Materials:

-

Test compound (this compound)

-

Radiolabeled ligand ([³H]TCDD)

-

Cytosol preparation from a suitable source (e.g., rat liver)

-

MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and vials

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the unlabeled competitor (this compound) and a fixed concentration of the radiolabeled ligand ([³H]TCDD).

-

In microcentrifuge tubes, combine the cytosol preparation with the MDEG buffer.

-

Add the various concentrations of unlabeled this compound or vehicle control.

-

Add the fixed concentration of [³H]TCDD to all tubes.

-

Incubate the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

To separate bound from unbound ligand, add HAP slurry to each tube and incubate for 30 minutes with intermittent mixing. The AhR-ligand complex binds to the HAP.

-

Centrifuge the tubes to pellet the HAP.

-

Carefully aspirate the supernatant containing the unbound ligand.

-

Wash the HAP pellet with buffer to remove any remaining unbound ligand. Repeat this wash step.

-

Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity in each sample is inversely proportional to the binding affinity of the competitor. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity

Principle: This fluorometric assay measures the activity of CYP1A1 by quantifying the conversion of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543).

Materials:

-

Cultured cells (e.g., HepG2)

-

7-Ethoxyresorufin

-

Resorufin standard

-

NADPH

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer)

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of the test compound (this compound) or vehicle control for a specified period (e.g., 24 hours) to induce CYP1A1 expression.

-

After the induction period, wash the cells with buffer.

-

Add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

-

Incubate the plate at 37°C for a defined time, protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., fluorescamine (B152294) in acetonitrile (B52724) or by placing on ice and adding cold glycine (B1666218) buffer).

-

Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Prepare a standard curve using known concentrations of resorufin to quantify the amount of product formed.

-

Normalize the EROD activity to the total protein concentration in each well.

AhR-Dependent Luciferase Reporter Gene Assay

Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing AhR-responsive elements (XREs). Activation of the AhR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

A suitable cell line (e.g., HepG2)

-

An XRE-luciferase reporter plasmid

-

A control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After transfection, seed the cells into a multi-well plate and allow them to recover.

-

Treat the cells with various concentrations of the test compound (this compound) or vehicle control.

-

Incubate for a sufficient time (e.g., 18-24 hours) to allow for gene expression.

-

Lyse the cells and measure the firefly luciferase activity using a luminometer and the appropriate substrate.

-

Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

The discovery of this compound as a high-affinity endogenous ligand for the AhR has fundamentally shifted our understanding of this receptor from being solely a mediator of xenobiotic toxicity to a key regulator of physiological homeostasis. The intricate interplay between its formation from tryptophan, its potent activation of the AhR, and its rapid metabolic clearance highlights a highly dynamic signaling system. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in health and disease, paving the way for potential therapeutic applications targeting the AhR pathway.

References

- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 2. mouselivercells.com [mouselivercells.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Identification of the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole, in cell culture medium, as a factor that controls the background aryl hydrocarbon receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative analysis of interactions between aryl hydrocarbon receptor ligand binding domain with its ligands: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

The High-Affinity Interaction of FICZ with the Aryl Hydrocarbon Receptor: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[1] Initially identified for its role in mediating the toxic effects of xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is now understood that AhR plays a crucial role in a variety of normal physiological and homeostatic processes.[2] This has been largely informed by the discovery of endogenous ligands, which are naturally occurring molecules that bind to and activate the receptor.

Among the most potent and well-studied endogenous AhR ligands is 6-formylindolo[3,2-b]carbazole (FICZ).[3][4] this compound is a tryptophan derivative that can be formed through photo-oxidation or via light-independent metabolic pathways.[3][4][5] Its high binding affinity for AhR and subsequent rapid metabolic degradation by AhR-target genes, such as Cytochrome P450 1A1 (CYP1A1), create a sensitive feedback loop that regulates AhR signaling.[2][6] Understanding the quantitative and mechanistic details of the this compound-AhR interaction is critical for research into immunology, toxicology, and the development of novel therapeutics targeting the AhR pathway.

This technical guide provides a detailed overview of the binding affinity of this compound for AhR, outlines the experimental protocols used to determine these interactions, and visualizes the associated signaling and experimental workflows.

Quantitative Analysis of this compound and AhR Binding Affinity

The interaction between this compound and AhR is characterized by exceptionally high affinity, placing this compound among the most potent known agonists for the receptor.[3][5] This affinity is quantified using several parameters, most notably the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity. Other relevant metrics include the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50), which measure the potency of a ligand in inducing or inhibiting a specific biological response.

The data presented below have been compiled from various studies to provide a quantitative summary of this compound's interaction with AhR.

| Parameter | Value | Species/System | Comments | Reference |

| Dissociation Constant (Kd) | 70 pM | Not Specified | Indicates extremely high binding affinity. | [7][8] |

| Dissociation Constant (Kd) | ~0.07 nM | Not Specified | Corroborates the high-affinity interaction. | [5] |

| Dissociation Constant (Kd) | 79 ± 36 nM | Recombinant Human AhR-ARNT | Determined by Microscale Thermophoresis (MST), a cell-free system. This value is higher, which may reflect differences between cell-free and cell-based assays or the specific recombinant proteins used. | [9] |

| EC50 (EROD Activity) | 0.016 nM | Chicken Embryo Hepatocytes | Measured at 3 hours post-treatment. EROD (Ethoxyresorufin-O-deethylase) is a measure of CYP1A1 enzyme activity. | [7] |

| EC50 (EROD Activity) | 0.80 nM | Chicken Embryo Hepatocytes | Measured at 8 hours post-treatment. The increase in EC50 over time reflects the rapid metabolism of this compound by induced CYP1A1. | [7] |

| EC50 (EROD Activity) | 11 nM | Chicken Embryo Hepatocytes | Measured at 24 hours post-treatment. | [7] |

The Canonical AhR Signaling Pathway

Activation of the AhR by this compound initiates a well-defined signaling cascade that culminates in the altered expression of a battery of target genes. The canonical pathway is a critical mechanism for both xenobiotic metabolism and physiological homeostasis.

Upon entering the cell, this compound binds to the ligand-binding PAS B domain of the cytosolic AhR.[10] In its inactive state, AhR is part of a multiprotein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[11] Ligand binding induces a conformational change in the AhR, leading to the dissociation of this chaperone complex and the exposure of a nuclear localization signal.[12]

The activated ligand-receptor complex then translocates into the nucleus, where it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[10][11] This this compound-AhR-ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes.[10] The binding of this complex to XREs recruits various co-activators and the general transcriptional machinery to initiate the transcription of downstream genes, most notably members of the cytochrome P450 family, such as CYP1A1, CYP1A2, and CYP1B1.[12] The induction of CYP1A1 is a hallmark of AhR activation and plays a crucial role in the metabolic clearance of this compound itself, forming a potent negative feedback loop.[6]

Figure 1: Canonical AhR signaling pathway activated by this compound.

Experimental Protocols for Determining Binding Affinity

The high affinity of this compound for AhR necessitates sensitive and robust experimental methods for accurate quantification. Radioligand binding assays and microscale thermophoresis are two powerful techniques employed for this purpose.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the binding affinity of an unlabeled ligand (the "competitor," e.g., this compound) by measuring its ability to displace a labeled ligand of known affinity from the receptor. For the AhR, [³H]-TCDD is often used as the radiolabeled ligand.

Detailed Methodology:

-

Receptor Preparation:

-

Prepare a cytosolic fraction containing the AhR. This is typically done by homogenizing liver tissue (e.g., from AhR-proficient mice) or cultured cells (e.g., Hepa-1) in a suitable lysis buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).[9]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, retaining the supernatant (cytosol).

-

Determine the total protein concentration of the cytosolic extract using a standard method like the BCA assay.

-

-

Competition Assay Setup:

-

In a series of tubes or a microplate, add a constant amount of the cytosolic receptor preparation.

-

Add a constant, saturating concentration of the radiolabeled ligand (e.g., [³H]-TCDD).

-

Add increasing concentrations of the unlabeled competitor ligand, this compound. A wide concentration range is used to generate a full competition curve.

-

Include control tubes for:

-

Total Binding: Contains only the receptor and radioligand.

-

Non-specific Binding: Contains the receptor, radioligand, and a large excess of an unlabeled high-affinity ligand (e.g., unlabeled TCDD) to saturate all specific binding sites.

-

-

-

Incubation:

-

Incubate the reaction mixtures for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment, where the unbound ligand is adsorbed, and the receptor-ligand complexes remain in the supernatant after centrifugation.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

-

References

- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

6-Formylindolo[3,2-b]carbazole (FICZ): A Comprehensive Technical Guide to its Natural Sources, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1][2] Initially identified as a photoproduct of the amino acid tryptophan, this compound has garnered significant interest in the scientific community due to its exceptionally high affinity for the AHR and its transient signaling nature, which contrasts with the sustained activation caused by xenobiotic ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[3][4] This transient activity is governed by a rapid metabolic degradation mediated by cytochrome P450 enzymes, particularly CYP1A1, which itself is induced by AHR activation, thus forming a tightly regulated feedback loop.[2] The discovery of both photochemical and enzymatic pathways for its formation underscores its potential physiological relevance in various tissues, including the skin and the gut.[3][5] This technical guide provides an in-depth overview of the natural sources, biosynthetic pathways, chemical synthesis, and the canonical signaling pathway of this compound, tailored for professionals in research and drug development.

Natural Sources and Biosynthesis

This compound is not a pre-formed dietary constituent but is generated endogenously from tryptophan through various light-dependent and independent mechanisms.

Light-Dependent Formation

The initial discovery of this compound was as a photoproduct of tryptophan upon exposure to ultraviolet (UV) and visible light.[6] This photochemical conversion is particularly relevant in the skin, where exposure to sunlight can lead to the local production of this compound.[1] The formation is dependent on the presence of photosensitizers and reactive oxygen species (ROS), with hydrogen peroxide (H₂O₂) playing a crucial role.[5]

Light-Independent and Enzymatic Formation

Subsequent research has unveiled several light-independent pathways for this compound biosynthesis, highlighting its potential for systemic formation. These pathways primarily involve the enzymatic conversion of tryptophan to key intermediates, which then non-enzymatically rearrange to form this compound. The central precursor in these pathways is indole-3-acetaldehyde (I3A) .[5][6]

Two main enzymatic routes lead to the formation of I3A from tryptophan:

-

Tryptamine (B22526) Pathway: Tryptophan is first decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Tryptamine is then oxidatively deaminated by monoamine oxidases (MAO-A and MAO-B) to yield I3A.[3]

-

Indole-3-pyruvate Pathway: Tryptophan is converted to indole-3-pyruvate (I3P) through the action of L-amino acid oxidases (LAAO) or aromatic amino acid aminotransferases (ArAT). I3P is subsequently decarboxylated to form I3A.[3]

Once formed, I3A can undergo a series of non-enzymatic condensation and oxidation reactions to yield this compound.[5]

Microbial Production

Microbiota, particularly species residing in the gut and on the skin, can also contribute to this compound production. For instance, the skin commensal yeast Malassezia furfur can produce this compound from tryptophan.[3][6] While direct evidence of this compound production by gut microbiota is still emerging, the presence of necessary precursors like tryptamine and I3P in the gut suggests a potential for microbial contribution to the systemic this compound pool.[2][3]

// Nodes Tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UV_Light [label="UV/Visible Light\n(H₂O₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tryptamine [label="Tryptamine", fillcolor="#FFFFFF", fontcolor="#202124"]; Indole_3_Pyruvate [label="Indole-3-pyruvate (I3P)", fillcolor="#FFFFFF", fontcolor="#202124"]; Indole_3_Acetaldehyde [label="Indole-3-acetaldehyde (I3A)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="6-Formylindolo[3,2-b]carbazole\n(this compound)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; AADC [label="AADC", shape=plaintext, fontcolor="#202124"]; MAO [label="MAO-A/B", shape=plaintext, fontcolor="#202124"]; LAAO_ArAT [label="LAAO / ArAT", shape=plaintext, fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", shape=plaintext, fontcolor="#202124"]; Non_enzymatic [label="Non-enzymatic\nreactions", shape=plaintext, fontcolor="#202124"];

// Edges Tryptophan -> UV_Light [dir=none]; UV_Light -> this compound; Tryptophan -> Tryptamine; Tryptophan -> Indole_3_Pyruvate; Tryptamine -> Indole_3_Acetaldehyde; Indole_3_Pyruvate -> Indole_3_Acetaldehyde; Indole_3_Acetaldehyde -> this compound;

// Edge Labels subgraph { rank=same; edge [style=invis]; Tryptophan -> a1 [label=""]; a1 -> Tryptamine [label=""]; } subgraph { rank=same; edge [style=invis]; Tryptophan -> a2 (B175372) [label=""]; a2 -> Indole_3_Pyruvate [label=""]; } subgraph { rank=same; edge [style=invis]; Tryptamine -> b1 [label=""]; b1 -> Indole_3_Acetaldehyde [label=""]; } subgraph { rank=same; edge [style=invis]; Indole_3_Pyruvate -> b2 [label=""]; b2 -> Indole_3_Acetaldehyde [label=""]; } subgraph { rank=same; edge [style=invis]; Indole_3_Acetaldehyde -> c1 [label=""]; c1 -> this compound [label=""]; }

AADC_label [label="AADC", shape=plaintext, pos="1.5,2.5!"]; MAO_label [label="MAO-A/B", shape=plaintext, pos="3.5,2.5!"]; LAAO_ArAT_label [label="LAAO / ArAT", shape=plaintext, pos="1.5,1.5!"]; Decarboxylation_label [label="Decarboxylation", shape=plaintext, pos="3.5,1.5!"]; Non_enzymatic_label [label="Non-enzymatic\nreactions", shape=plaintext, pos="5.5,2!"];

{rank=same; Tryptophan; UV_Light;} {rank=same; Tryptamine; Indole_3_Pyruvate;} {rank=same; Indole_3_Acetaldehyde;} {rank=same; this compound;}

Tryptophan -> Tryptamine [label=" AADC"]; Tryptophan -> Indole_3_Pyruvate [label=" LAAO / ArAT"]; Tryptamine -> Indole_3_Acetaldehyde [label=" MAO-A/B"]; Indole_3_Pyruvate -> Indole_3_Acetaldehyde [label=" Decarboxylation"]; Indole_3_Acetaldehyde -> this compound [label=" Non-enzymatic\n reactions"]; }

Figure 1: Biosynthetic pathways of this compound from tryptophan.Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from classical methods to more recent, scalable approaches.

Fischer Indolization

The double Fischer indolization is a classical method for constructing the indolo[3,2-b]carbazole (B1211750) core.[3] This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement to form the indole (B1671886).[8] While historically significant, this method can suffer from low yields and harsh reaction conditions.

Modern Scalable Synthesis

A more practical and gram-scale synthesis of this compound has been reported, which is more amenable to producing the larger quantities required for extensive biological studies.[9] A representative modern synthetic scheme is outlined below. This multi-step synthesis often involves the construction of a bis-indole intermediate followed by cyclization to form the carbazole (B46965) core, and subsequent functional group manipulations to introduce the C6-formyl group. The purification of the often poorly soluble carbazole intermediates can be a challenge, with crystallization being a critical step in obtaining high-purity material.[9]

// Nodes Indole_Starting_Materials [label="Protected Indole\nStarting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bis_Indole_Intermediate [label="Bis-Indole Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbazole_Ester [label="Carbazole Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbazole_Alcohol [label="Carbazole Alcohol Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="6-Formylindolo[3,2-b]carbazole\n(this compound)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indole_Starting_Materials -> Bis_Indole_Intermediate [label=" Coupling Reaction"]; Bis_Indole_Intermediate -> Carbazole_Ester [label=" Ring Closure & Esterification"]; Carbazole_Ester -> Carbazole_Alcohol [label=" Reduction"]; Carbazole_Alcohol -> this compound [label=" Oxidation"]; }

Figure 2: A representative multi-step chemical synthesis of this compound.Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₂N₂O | [10] |

| Molar Mass | 284.31 g/mol | [10] |

| AhR Binding Affinity (Kd) | 70 pM | [3] |

| AhR Activation (EC₅₀) in cyp1a1 reporter assay | 10 ± 10 nM | [11] |

Table 2: Yields of a Gram-Scale Chemical Synthesis of this compound (Representative Steps)

| Reaction Step | Product | Yield (%) | Reference(s) |

| Coupling of protected indoles | Bis-indole intermediate | 77 | [11] |

| Ring closure and esterification | Carbazole ester intermediate | 99 | [11] |

| Reduction of ester | Carbazole alcohol intermediate | 89 | [11] |

| Oxidation of alcohol | This compound | 90 | [11] |

Table 3: this compound Concentrations in Rat Tissues After Intraperitoneal Injection

| Tissue | Concentration (127.9 µg/kg dose at 1h) | Concentration (127.9 µg/kg dose at 2h) | Reference(s) |

| Liver | 484.01 nM | 23.15 nM | [12] |

| Prostate | 14.3 nM | - | [12] |

| Testis | 13 nM | - | [12] |

| Heart | - | 3.939 nM | [12] |

| Brain | - | 7.142 nM | [12] |

Signaling Pathway

This compound exerts its biological effects primarily through the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

-

Ligand Binding and Activation: In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[13] The binding of this compound to the AHR triggers a conformational change in the receptor.

-

Nuclear Translocation: The ligand-bound AHR complex translocates from the cytoplasm into the nucleus.[7]

-

Dimerization and DNA Binding: In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT).[7]

-

Gene Transcription: The AHR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[7] This binding recruits co-activators and initiates the transcription of these genes. A key target gene is CYP1A1, which encodes the cytochrome P450 1A1 enzyme.

-

Metabolic Feedback Loop: The newly synthesized CYP1A1 enzyme rapidly metabolizes this compound, leading to a termination of the AHR signal.[2] This creates a transient signaling profile and a negative feedback loop that tightly regulates AHR activity.

// Edges this compound -> AHR_complex [label=" 1. Ligand Binding"]; AHR_complex -> Activated_AHR; Activated_AHR -> AHR_ARNT [label=" 2. Nuclear Translocation\n 3. Dimerization"]; AHR_ARNT -> XRE [label=" 4. DNA Binding"]; XRE -> CYP1A1_mRNA [label=" Transcription"]; CYP1A1_mRNA -> CYP1A1_protein [label=" Translation"]; CYP1A1_protein -> this compound [label=" 5. Metabolic Degradation\n (Feedback Loop)", style=dashed, color="#EA4335"]; }

Figure 3: The canonical AHR signaling pathway activated by this compound.Experimental Protocols

Synthesis of this compound (Gram-Scale)

This protocol is adapted from a reported scalable synthesis.[9][11]